molecular formula C8H6FNO2S B2901296 1H-Indole-5-sulfonyl fluoride CAS No. 2052277-16-2

1H-Indole-5-sulfonyl fluoride

Cat. No. B2901296
CAS RN: 2052277-16-2
M. Wt: 199.2
InChI Key: SRSORSNYOITMAA-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S . It is a derivative of indole, which is a heterocyclic compound that plays a crucial role in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, such as 1H-Indole-5-sulfonyl fluoride, involves a variety of techniques . For instance, 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide was synthesized from sulfanilamide by a diazotization reaction .


Molecular Structure Analysis

The molecular structure of 1H-Indole-5-sulfonyl fluoride consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is approximately 199.21 Da .


Chemical Reactions Analysis

Indole-sulfonamide, a derivative of indole, undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This makes it a suitable pharmacophore equivalent for substituting active sites in drug design .

Scientific Research Applications

Antiviral Applications

“1H-Indole-5-sulfonyl fluoride” derivatives have been explored for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents.

Anti-inflammatory and Analgesic Activities

Indole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The therapeutic potential of these compounds is comparable to established medications such as indomethacin and celecoxib, with some derivatives showing favorable ulcerogenic indices .

Anticancer Potential

The indole moiety is a part of many synthetic drug molecules with anticancer activities. Indole derivatives have been tested for their antiproliferative effects on various cancer cell lines, and some have shown promising results in inhibiting cell growth with low IC50 values, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Resistance

With the rise of antimicrobial resistance, new compounds with effective antimicrobial properties are in high demand. “1H-Indole-5-sulfonyl fluoride” derivatives have been synthesized and tested against a range of bacteria, including Gram-positive and Gram-negative strains, showing good activity and thus contributing to the arsenal against resistant microbial strains .

Enzyme Inhibition

Indole derivatives have been identified as potent enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. Their role in inhibiting cholinesterase, for example, is of particular interest in the treatment of conditions like Alzheimer’s disease .

Drug Design and Medicinal Chemistry

The sulfonamide group in “1H-Indole-5-sulfonyl fluoride” makes it a suitable candidate for drug design due to its hydrophilic properties and the ability to undergo substitution at the C-3 position. This has led to the synthesis of various indole-sulfonamide derivatives with strong biological significance, paving the way for the development of new medications .

Future Directions

Indole and its derivatives, including 1H-Indole-5-sulfonyl fluoride, are gaining a lot of interest due to their physiological activity and potential applications in medicinal chemistry . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1H-indole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSORSNYOITMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-sulfonyl fluoride

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